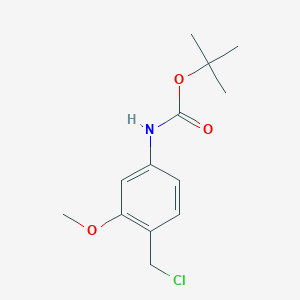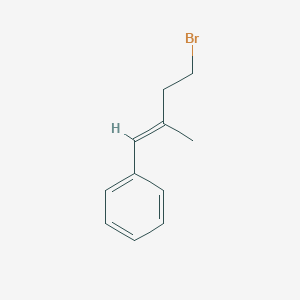
4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with hydrazinylmethyl and trimethyl groups. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Azides, nitroso derivatives.
Reduction: Hydrazones, amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
4-Hydrazinyl-1,3-dimethylpyrazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-(Hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole: Similar compound with one less methyl group, affecting its steric and electronic properties.
Uniqueness
4-(Hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1,3,5-trimethylpyrazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3 |
Clave InChI |
RKUHJOGDLRBHML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


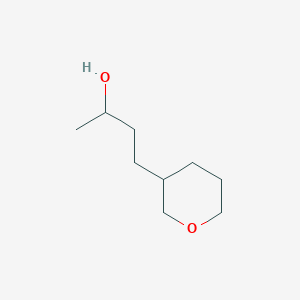
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
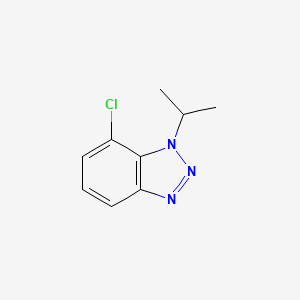
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
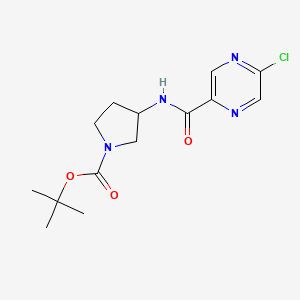

![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
